molecular formula C17H19NO2S B14489640 N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine CAS No. 63231-34-5

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine

Katalognummer: B14489640
CAS-Nummer: 63231-34-5
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: XTDGRMYNOOSNFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a phenyl-substituted ethenamine structure, with a phenylmethanesulfonyl group as a substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine typically involves the reaction of N,N-dimethylamine with a suitable phenyl-substituted ethenamine precursor. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The presence of the dimethylamino group and the phenylmethanesulfonyl group can influence its binding affinity and specificity towards the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylphenethylamine: A positional isomer with similar structural features but different functional groups.

    N,N-Dimethyl-2-phenoxy-2-phenylethanamine: Another compound with a similar backbone but different substituents.

Uniqueness

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

63231-34-5

Molekularformel

C17H19NO2S

Molekulargewicht

301.4 g/mol

IUPAC-Name

2-benzylsulfonyl-N,N-dimethyl-2-phenylethenamine

InChI

InChI=1S/C17H19NO2S/c1-18(2)13-17(16-11-7-4-8-12-16)21(19,20)14-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3

InChI-Schlüssel

XTDGRMYNOOSNFV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=C(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.